5-Chloro-N,N-dimethyl-1-pentanamine: Synthesis, Properties, and Applications in Drug Development
5-Chloro-N,N-dimethyl-1-pentanamine: Synthesis, Properties, and Applications in Drug Development
Executive Summary
In modern medicinal chemistry, the strategic incorporation of lipophilic amine chains is a fundamental technique for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-Chloro-N,N-dimethyl-1-pentanamine (and its hydrochloride salt) serves as a premier bifunctional alkylating agent. By offering both a reactive alkyl chloride for nucleophilic substitution and a terminal tertiary amine for receptor interaction, this molecule is indispensable in the synthesis of antipsychotics, antihistamines, and novel epigenetic inhibitors.
This technical guide deconstructs the synthesis, physicochemical properties, and laboratory handling of 5-chloro-N,N-dimethyl-1-pentanamine, providing researchers with self-validating protocols grounded in chemical thermodynamics and kinetics.
Chemical Identity and Physicochemical Properties
Understanding the baseline properties of this molecule is critical for predicting its behavior in organic solvents and its shelf-life. The compound is most commonly utilized in its hydrochloride form to prevent degradation ([1]).
| Property | Value |
| Chemical Name | 5-Chloro-N,N-dimethyl-1-pentanamine |
| CAS Number (Free Base) | 50531-65-2 |
| CAS Number (HCl Salt) | 56824-25-0 |
| Molecular Formula | C₇H₁₆ClN (Free Base) / C₇H₁₇Cl₂N (HCl Salt) |
| Molecular Weight | 149.66 g/mol (Free Base) / 186.12 g/mol (HCl Salt) |
| Physical State | Colorless to pale yellow liquid (Free Base) / White crystalline solid (HCl Salt) |
| Reactivity Profile | Bifunctional (Tertiary Amine + Primary Alkyl Halide) |
Mechanistic Synthesis Pathways
The synthesis of 5-chloro-N,N-dimethyl-1-pentanamine typically proceeds via one of two primary mechanistic routes, depending on precursor availability and scale.
Pathway A: Halogenation of an Amino Alcohol This route utilizes 5-(dimethylamino)pentan-1-ol, a well-documented precursor in the synthesis of photosensitive compositions and pharmaceuticals ([2]). The hydroxyl group is converted to a chloride using thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite intermediate, which collapses to yield the alkyl chloride.
Pathway B: Selective Nucleophilic Substitution This route exploits the differential leaving group abilities of halogens. By reacting 1-bromo-5-chloropentane with dimethylamine, the amine selectively attacks the carbon bearing the softer, more polarizable bromide ion via an Sₙ2 mechanism, leaving the chloride intact.
Figure 1: Dual synthetic pathways for 5-Chloro-N,N-dimethyl-1-pentanamine.
Detailed Experimental Protocol: Halogenation (Pathway A)
This protocol describes a self-validating system for synthesizing the hydrochloride salt. Every step is designed with built-in physical indicators and mechanistic safeguards.
Step-by-Step Methodology
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Reagent Preparation & Inert Atmosphere: Dissolve 1.0 equivalent of 5-(dimethylamino)pentan-1-ol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Causality: Anhydrous conditions are mandatory because SOCl₂ reacts violently with water to form SO₂ and HCl, which would deplete the reagent before it can react with the alcohol.
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Temperature-Controlled Addition: Cool the reaction flask to 0°C using an ice bath. Add 1.2 equivalents of SOCl₂ dropwise over 30 minutes. Causality: The formation of the chlorosulfite intermediate is highly exothermic. Cooling controls the reaction kinetics, preventing localized overheating that could lead to unwanted elimination reactions (alkene formation).
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Thermal Activation (Reflux): Remove the ice bath and heat the mixture to a gentle reflux (approx. 40°C) for 2 to 4 hours. Causality: Heating provides the activation energy required for the chlorosulfite intermediate to decompose into the target alkyl chloride. Self-Validation: The continuous evolution of SO₂ and HCl gases serves as a visual indicator of reaction progress. The cessation of bubbling indicates the complete consumption of the intermediate.
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In Situ Protection & Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂. Causality: The HCl generated during the reaction is not merely a byproduct; it immediately protonates the tertiary amine. This is a critical protective mechanism that prevents the amine from acting as a nucleophile, thereby yielding the stable hydrochloride salt directly upon solvent removal.
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Purification: Recrystallize the crude solid from a mixture of absolute ethanol and diethyl ether to yield pure white crystals of 5-chloro-N,N-dimethyl-1-pentanamine hydrochloride.
Applications in Pharmacophore Engineering
As an alkylating agent, 5-chloro-N,N-dimethyl-1-pentanamine is highly valued for appending a basic, lipophilic tail to core scaffolds. This 5-carbon spacer is optimal for spanning the distance between a drug's primary binding site and secondary allosteric pockets.
A prominent contemporary application is the synthesis of phenothiazine-based LSD1 (Lysine-specific demethylase 1) inhibitors, which are investigated for promoting T-cell killing responses in gastric cancer cells ([3]). In these workflows, the phenothiazine nitrogen is deprotonated by a strong base (e.g., NaH) to form a potent nucleophile, which subsequently displaces the chloride of our target molecule via an Sₙ2 attack.
Figure 2: Pharmacophore alkylation workflow in LSD1 inhibitor synthesis.
Stability, Storage, and the Threat of Self-Quaternization
Handling bifunctional molecules requires strict adherence to environmental and chemical safety protocols, similar to the stringent guidelines established for related chlorinated alkanes like 1,5-dichloropentane ([4]).
The most critical factor in handling 5-chloro-N,N-dimethyl-1-pentanamine is preventing intramolecular self-quaternization . If the molecule is left as a free base, the nucleophilic tertiary amine will "bite back" and attack the primary alkyl chloride on the same molecule. Because a 5-carbon chain perfectly accommodates the formation of a highly stable 6-membered ring (Thorpe-Ingold effect), this intramolecular Sₙ2 reaction rapidly yields N,N-dimethylpiperidinium chloride, completely destroying the reagent.
Storage Mandate: To suppress this degradation pathway, the compound must be synthesized, shipped, and stored as the hydrochloride salt. Protonation of the nitrogen atom removes its lone pair, rendering it strictly non-nucleophilic. The free base should only be liberated in situ immediately prior to the desired alkylation reaction by using a stoichiometric amount of a non-nucleophilic base (e.g., potassium carbonate or triethylamine).
References
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Title : 5-chloro-N,N-dimethylpentan-1-amine,hydrochloride | CAS#:56824-25-0 Source : Chemsrc URL :[Link]
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Title : Phenothiazine-Based LSD1 Inhibitor Promotes T-Cell Killing Response of Gastric Cancer Cells Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]
- Title: US6524770B1 - Hexaaryl biimidazole compounds as photoinitiators Source: Google Patents URL
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Title : Preliminary Scoring of Selected Organic Air Pollutants: Appendix II Source : EPA NEPIS URL :[Link]
Sources
- 1. CAS#:56824-25-0 | 5-chloro-N,N-dimethylpentan-1-amine,hydrochloride | Chemsrc [chemsrc.com]
- 2. US6524770B1 - Hexaaryl biimidazole compounds as photoinitiators, photosensitive composition and method of manufacturing patterns using the compounds - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
